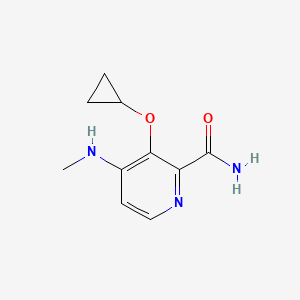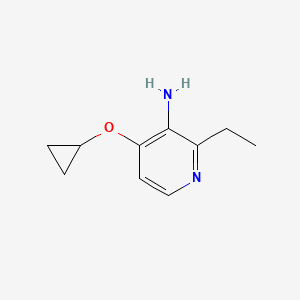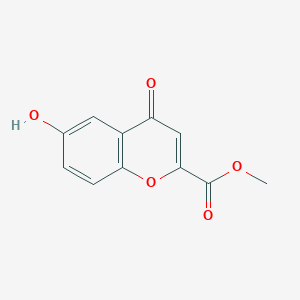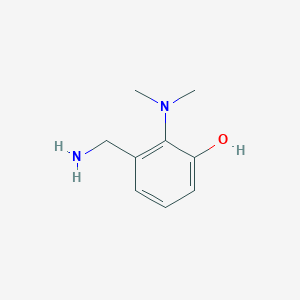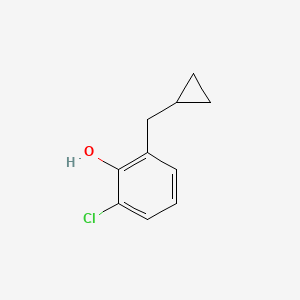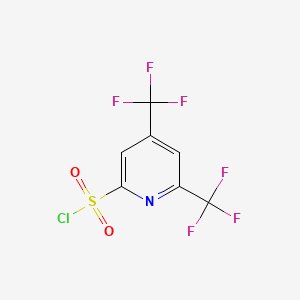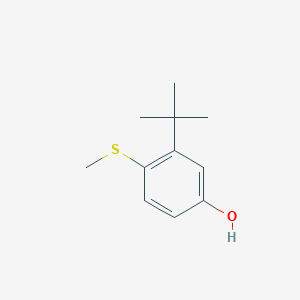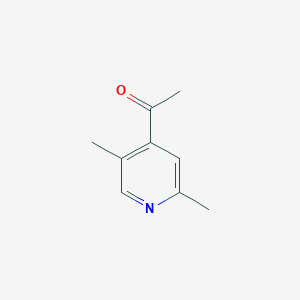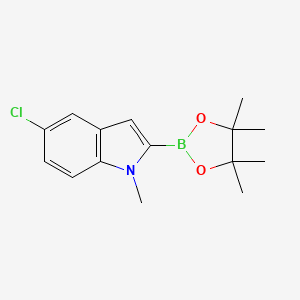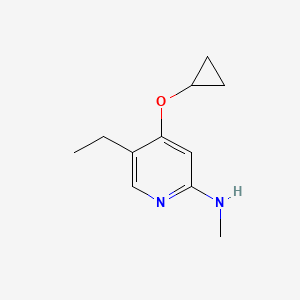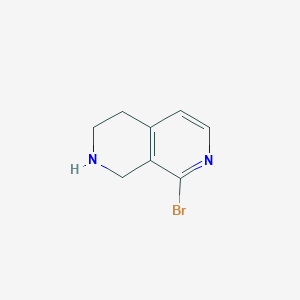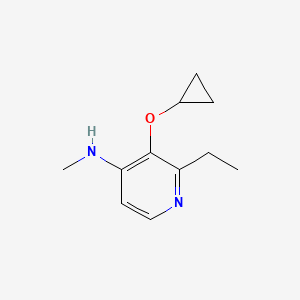
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of isonicotinaldehyde, where the aldehyde group is substituted with a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the electronic characteristics and reactivity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed one-pot synthesis, where salicylaldehyde p-tosylhydrazones react with 2-bromo-3,3,3-trifluoropropene under sequential conditions to yield the desired product . This method is efficient and provides moderate to excellent yields.
Industrial Production Methods
Industrial production of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde may involve large-scale synthesis using similar catalytic processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and isolation to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)isonicotinic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)isonicotinalcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzaldehyde
- 2-(2,2,2-Trifluoroethyl)acetophenone
- 2-(2,2,2-Trifluoroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is unique due to the presence of both the trifluoroethyl group and the isonicotinaldehyde core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-7-3-6(5-13)1-2-12-7/h1-3,5H,4H2 |
InChI-Schlüssel |
MTWJNCXFFPJIMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


